molecular formula C15H24ClNO B1397682 3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride CAS No. 1219979-42-6

3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride

Cat. No. B1397682
CAS RN: 1219979-42-6
M. Wt: 269.81 g/mol
InChI Key: XCFWNXCUHKNUHB-UHFFFAOYSA-N
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Description

“3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, a tert-butyl group, and a methylphenoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent compound was characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .

Scientific Research Applications

Anti-inflammatory Activities

  • A study by Ikuta et al. (1987) synthesized a series of compounds similar to 3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride, revealing their potential as anti-inflammatory/analgesic agents and dual inhibitors of prostaglandin and leukotriene synthesis. This study identified compounds with comparable anti-inflammatory activities to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).

Synthesis and Molecular Docking Study

  • Ayan et al. (2013) conducted an asymmetric synthesis of enantiomers of a pyrrolidine derivative related to 3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride. These compounds showed potential antithrombin activity, as indicated by comprehensive molecular docking studies (Ayan et al., 2013).

Spin Interaction in Zinc Complexes

  • Orio et al. (2010) explored spin interactions in zinc complexes of Schiff and Mannich bases, including compounds similar to 3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride. This research is significant for understanding the electron transfer and magnetic properties of these compounds (Orio et al., 2010).

Enantioselective Synthesis

  • Chung et al. (2005) reported on the enantioselective synthesis of N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, providing insight into methodologies for producing stereochemically complex pyrrolidines (Chung et al., 2005).

Redox Properties

  • Osipova et al. (2011) studied the redox properties of novel pyrrolidine derivatives containing sterically hindered phenol fragment, similar to 3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride. The study suggested potential applications of these compounds as antioxidant agents (Osipova et al., 2011).

Mechanism of Action

The mechanism of action of pyrrolidine derivatives is related to their ability to inhibit COX-2 . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions of research on “3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride” could involve the design of new pyrrolidine compounds with different biological profiles . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds .

properties

IUPAC Name

3-(2-tert-butyl-4-methylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-11-5-6-14(13(9-11)15(2,3)4)17-12-7-8-16-10-12;/h5-6,9,12,16H,7-8,10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFWNXCUHKNUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCNC2)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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